7-Fluoro-6-methylchroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-6-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The presence of a fluorine atom at the 7th position and a methyl group at the 6th position in the chroman-4-one structure imparts unique chemical and biological properties to this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 7-fluoro-6-methyl-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromanone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-6-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted chromanones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-6-methylchroman-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Fluoro-6-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to modulate gene expression . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-7-methylchroman-4-one: Similar structure but with the positions of the fluorine and methyl groups swapped.
7-Methoxy-6-methylchroman-4-one: Contains a methoxy group instead of a fluorine atom.
7-Fluoro-6-ethylchroman-4-one: Contains an ethyl group instead of a methyl group.
Uniqueness
7-Fluoro-6-methylchroman-4-one is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H9FO2 |
---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
7-fluoro-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
VIPUYTHKDKAOSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1F)OCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.